molecular formula C15H17ClF3NO4 B2378979 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate CAS No. 400075-21-0

1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate

Cat. No.: B2378979
CAS No.: 400075-21-0
M. Wt: 367.75
InChI Key: JGZPKBPTBCPIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate is a chemical compound with the molecular formula C13H13ClF3NO4 and a molecular weight of 339.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate has several applications in scientific research:

Safety and Hazards

The safety data sheet for “Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate typically involves the reaction of diethyl malonate with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde in the presence of a base such as sodium hydride in dry dimethylformamide (DMF) at low temperatures . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in the initial synthesis.

    Dimethylformamide (DMF): A solvent for the reaction.

    Hydrochloric Acid (HCl): Used for ester hydrolysis.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and various intermediates useful in further chemical syntheses .

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO4/c1-4-22-11(20)13(3,12(21)23-5-2)10-9(15)6-8(7-19-10)14(16,17)18/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPKYBDKEBNNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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